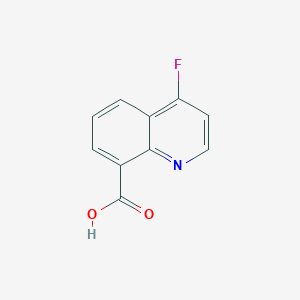

4-Fluoroquinoline-8-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

1416438-66-8 |

|---|---|

Molecular Formula |

C10H6FNO2 |

Molecular Weight |

191.16 g/mol |

IUPAC Name |

4-fluoroquinoline-8-carboxylic acid |

InChI |

InChI=1S/C10H6FNO2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,13,14) |

InChI Key |

YRDRTSMZKXNFAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 Fluoroquinoline 8 Carboxylic Acid Derivatives

Elucidation of the Role of the N-1 Substituent in Biological Activity

The substituent at the N-1 position of the quinoline (B57606) ring plays a crucial role in determining the biological potency of 4-fluoroquinoline-8-carboxylic acid derivatives. Research has consistently shown that the nature of this substituent significantly impacts the compound's interaction with its biological targets.

For instance, the introduction of a cyclopropyl (B3062369) group at the N-1 position has been found to be particularly advantageous for antibacterial activity. researchgate.net This substitution is a key feature in many potent fluoroquinolone antibiotics. The cyclopropyl moiety is believed to enhance the binding of the molecule to DNA gyrase and topoisomerase IV, the primary bacterial enzymes inhibited by this class of drugs. researchgate.netnih.gov This enhanced interaction leads to increased inhibitory activity and, consequently, more potent antibacterial effects.

Furthermore, studies have shown that the lipophilicity of the N-1 substituent can influence the antibacterial spectrum. It is generally understood that more lipophilic quinolones exhibit better penetration through the lipid-rich cell walls of Gram-positive bacteria, thereby enhancing their activity against these organisms. mdpi.com The strategic selection of the N-1 substituent is therefore a critical aspect of designing fluoroquinolones with a desired spectrum of activity.

| N-1 Substituent | Effect on Biological Activity | Reference |

| Cyclopropyl | Enhances binding to DNA gyrase and topoisomerase IV, increasing antibacterial potency. | researchgate.netnih.gov |

| Lipophilic Groups | Can improve penetration into Gram-positive bacteria, enhancing activity against these strains. | mdpi.com |

Importance of the C-3 Carboxylic Acid Group for Target Interaction and Efficacy

The carboxylic acid group at the C-3 position is an indispensable component of the pharmacophore of this compound derivatives. nih.gov This functional group, in conjunction with the keto group at the C-4 position, is directly involved in the primary mechanism of action for many of these compounds, particularly those with antibacterial properties.

The C-3 carboxylic acid and C-4 keto groups form a crucial binding site for metal ions, typically Mg2+, which then facilitates the interaction with the target enzymes, DNA gyrase and topoisomerase IV. nih.gov This interaction leads to the formation of a stable drug-enzyme-DNA complex, which ultimately inhibits DNA replication and leads to bacterial cell death. nih.gov

The essentiality of the free carboxylic acid group for biological activity has been demonstrated in studies where this group is esterified. Masking the carboxylic acid group through esterification has been shown to dramatically reduce or even abolish the inhibitory activity of the compound against its target. mdpi.comnih.gov This highlights the critical role of the free carboxyl group in the binding interaction with the active site of the target enzyme. nih.gov

| Modification at C-3 | Effect on Efficacy | Reference |

| Esterification of Carboxylic Acid | Drastic reduction or abolishment of inhibitory activity. | mdpi.comnih.gov |

Contribution of the C-6 Fluorine Atom to Biological Spectrum

The introduction of a fluorine atom at the C-6 position of the quinoline ring was a pivotal development in the evolution of quinolone antibiotics, leading to the class known as fluoroquinolones. nih.gov This single substitution resulted in a significant enhancement of their biological properties.

The C-6 fluorine atom has been shown to dramatically increase the antibacterial potency of these compounds against both Gram-negative and Gram-positive bacteria. nih.gov This is attributed to several factors. The fluorine atom improves the penetration of the drug through the bacterial cell wall and membrane, allowing it to reach its intracellular targets more effectively. nih.gov Furthermore, the electron-withdrawing nature of fluorine can influence the electronic properties of the quinoline ring system, potentially enhancing its interaction with the target enzymes.

The presence of the C-6 fluorine atom also contributes to an improved pharmacokinetic profile of the resulting fluoroquinolones. nih.gov This strategic fluorination has become a hallmark of this important class of antibiotics, expanding their spectrum of activity and clinical utility. nih.govmdpi.com

| Position | Substituent | Contribution to Biological Spectrum | Reference |

| C-6 | Fluorine | Broadens spectrum to include both Gram-positive and Gram-negative bacteria; improves cell penetration and pharmacokinetic profile. | nih.govnih.gov |

Influence of C-7 Modifiers on the Potency and Selectivity Profile of this compound Derivatives

The C-7 position of the this compound scaffold is a key site for modification to modulate the potency and selectivity of its derivatives. This position is highly flexible, allowing for the introduction of a wide variety of substituents that can fine-tune the biological activity of the molecule. nih.gov

The nature of the substituent at C-7 has a profound impact on the antibacterial spectrum and potency. For example, the introduction of a piperazinyl group at this position, combined with a C-6 fluorine, led to the development of norfloxacin (B1679917), a foundational fluoroquinolone with broad-spectrum activity. nih.gov Further modifications to this piperazinyl ring or its replacement with other heterocyclic moieties have been extensively explored to optimize antibacterial efficacy.

Studies have demonstrated that the lipophilicity of the C-7 side chain is a critical determinant of activity against Gram-positive bacteria. mdpi.com More lipophilic substituents tend to enhance the ability of the compound to penetrate the lipid-rich cell walls of these organisms. mdpi.com Moreover, the introduction of bulky heterocyclic groups at C-7 can increase the molecule's interaction with the target protein, leading to improved antimicrobial activity. nih.gov The choice of the C-7 substituent is therefore a crucial strategy in the design of fluoroquinolones with specific antibacterial profiles.

| C-7 Substituent | Influence on Potency and Selectivity | Reference |

| Piperazinyl group | Broad-spectrum antibacterial activity. | nih.gov |

| Lipophilic side chains | Enhanced activity against Gram-positive bacteria. | mdpi.com |

| Bulky heterocyclic groups | Can increase interaction with the target protein, improving antimicrobial activity. | nih.gov |

Impact of C-8 Substitution Patterns on the Biological Landscape

Substitutions at the C-8 position of the this compound nucleus also play a significant role in shaping the biological properties of its derivatives. While not as extensively modified as the C-7 position, strategic substitutions at C-8 have led to compounds with improved activity and altered selectivity.

One notable example is the introduction of a methoxy (B1213986) group at the C-8 position, a feature found in the fluoroquinolone moxifloxacin. This substitution, in combination with other modifications, contributes to the enhanced anti-Gram-positive activity of the compound. nih.gov

Furthermore, the introduction of an electron-withdrawing group, such as a nitro group, at the C-8 position can influence the reactivity of the quinoline ring. Specifically, an 8-nitro group increases the nucleophilicity at the C-7 position, facilitating the introduction of various amino substituents at this site through nucleophilic aromatic substitution. mdpi.com This allows for the synthesis of a diverse range of C-7 modified derivatives for further biological evaluation. The presence of a halogen, such as fluorine, at the C-8 position has also been explored in the development of novel kinase inhibitors, demonstrating that C-8 modifications can steer the biological activity towards targets other than bacterial enzymes. mdpi.comnih.gov

| C-8 Substituent | Impact on Biological Landscape | Reference |

| Methoxy | Contributes to enhanced anti-Gram-positive activity. | nih.gov |

| Nitro | Facilitates nucleophilic substitution at the C-7 position, enabling the synthesis of diverse derivatives. | mdpi.com |

| Fluorine | Can confer activity against non-bacterial targets, such as kinases. | mdpi.comnih.gov |

Mechanistic Research into the Biological Activities of 4 Fluoroquinoline 8 Carboxylic Acid Analogues

Inhibition of Bacterial Topoisomerases (DNA Gyrase and Topoisomerase IV) by Fluoroquinolone Carboxylic Acids

Fluoroquinolone carboxylic acids, a class of synthetic antibiotics, exert their antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription. youtube.comnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating newly replicated chromosomes. youtube.comyoutube.com By inhibiting these enzymes, fluoroquinolones disrupt critical cellular processes, ultimately leading to bacterial cell death. youtube.comyoutube.com

For most gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. youtube.comyoutube.com In contrast, topoisomerase IV is the main target in most gram-positive bacteria. youtube.comyoutube.com The potency of different fluoroquinolone derivatives often depends on their affinity for one or both of these enzymes. youtube.comyoutube.com

Biochemical Characterization of Enzyme Inhibition Kinetics

The inhibitory action of fluoroquinolones involves the stabilization of a transient intermediate state in the enzyme's catalytic cycle. nih.govpnas.org Both DNA gyrase and topoisomerase IV function by creating a temporary double-strand break in the DNA, allowing another segment of DNA to pass through, and then resealing the break. nih.govnih.gov Fluoroquinolones bind to the enzyme-DNA complex and trap it in this "cleaved complex" state, where the DNA is broken. nih.govnih.gov This blockage of the enzyme's re-ligation activity prevents the completion of the catalytic cycle. nih.govnih.gov The accumulation of these stabilized cleaved complexes can halt DNA replication and transcription, leading to lethal double-strand breaks in the bacterial chromosome. nih.govpnas.org

The inhibitory concentration (IC50) and the dissociation constant (Ki) are key parameters used to quantify the inhibitory activity of these compounds. For instance, studies on various antibiotics have determined their IC50 values against enzymes like α-amylase and α-glucosidase, demonstrating a dose-dependent inhibition. nih.gov Similarly, the efficacy of fluoroquinolones is assessed by measuring their ability to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.

Analysis of Enzyme Mutations Conferring Altered Drug Binding

Bacterial resistance to fluoroquinolones is a significant clinical concern and often arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). youtube.comnih.gov These mutations typically occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR). nih.govoup.com

The most frequently observed resistance mutations are point mutations that alter key amino acid residues in the GyrA and ParC subunits, which are homologous to each other. nih.govnih.gov In E. coli, common mutations are found at serine-83 and aspartate-87 in GyrA. nih.govnih.gov These mutations reduce the binding affinity of fluoroquinolones to the enzyme-DNA complex, thereby decreasing the drug's inhibitory effect. nih.govyoutube.com The location and number of these mutations can influence the level of resistance. youtube.com High-level resistance is often associated with the accumulation of mutations in both DNA gyrase and topoisomerase IV. nih.govbrieflands.com

For example, a single mutation in gyrA can lead to reduced susceptibility, while mutations in both gyrA and parC can result in high-level resistance. nih.govbrieflands.com The specific amino acid substitutions can have varying impacts on enzyme function and drug binding. nih.gov Understanding these mutations at a molecular level is crucial for the development of new fluoroquinolones that can overcome existing resistance mechanisms. acs.org

Exploration of Diverse Biological Targets Beyond Topoisomerases

While the primary mechanism of action of fluoroquinolones is the inhibition of bacterial topoisomerases, research has uncovered that these compounds and their derivatives can interact with other biological targets, leading to a broader range of biological activities.

Investigation of Amylolytic Activity Modulation by Fluoroquinoline Derivatives

Some studies have explored the interaction of antibiotics with enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes play a key role in the digestion of carbohydrates. Research has shown that certain antibiotics can inhibit the activity of these enzymes in a dose-dependent manner. nih.gov For example, tetracycline (B611298) has been found to inhibit both α-glucosidase and α-amylase. nih.gov While direct studies on the amylolytic activity modulation by 4-fluoroquinoline-8-carboxylic acid itself are not extensively documented in the provided results, the general ability of antibiotic structures to interact with such enzymes suggests a potential area for further investigation. The structural features of antibiotics, including hydrogen bond donors and acceptors and their hydrophobic nature, allow them to interact with the active sites of these enzymes. nih.gov

Mechanisms Underlying Anti-HIV-1 Replication Activity

Interestingly, several fluoroquinolone derivatives have been shown to exhibit inhibitory activity against the human immunodeficiency virus type 1 (HIV-1). nih.govnih.gov This anti-HIV-1 activity appears to be independent of their antibacterial mechanism.

One proposed mechanism for this antiviral effect is the inhibition of HIV-1 transcription. nih.gov Some quinolone derivatives have been found to interfere with the function of the viral Tat protein, which is essential for the transcription of the HIV-1 genome. nih.gov These compounds may interact with the Tat-responsive element (TAR) RNA, a critical structure in the viral genome, thereby blocking Tat-mediated transcription. nih.govresearchgate.net

Another avenue of investigation involves the modulation of microRNA (miRNA) processing. mdpi.combiorxiv.org The fluoroquinolone enoxacin, for instance, has been shown to inhibit HIV-1 replication and modulate the expression of certain host cell miRNAs that are involved in the viral life cycle. mdpi.combiorxiv.orgnih.gov This suggests that some fluoroquinolones may exert their anti-HIV-1 effects by altering the host's cellular environment to be less favorable for viral replication. mdpi.combiorxiv.org

Furthermore, some quinolone derivatives have been investigated as potential inhibitors of HIV-1 integrase, another essential viral enzyme responsible for integrating the viral DNA into the host cell's genome. mdpi.com

Pathways of Anticancer Activity Exhibited by Fluoroquinoline Carboxylic Acid Derivatives

Fluoroquinolone carboxylic acid derivatives, a class of compounds structurally related to this compound, have demonstrated notable potential as anticancer agents. Their mechanisms of action are multifaceted, primarily revolving around the disruption of fundamental cellular processes required for cancer cell proliferation and survival. nih.govresearchgate.net

A primary anticancer mechanism of these derivatives is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. researchgate.net By targeting the mammalian counterparts of bacterial DNA topoisomerases, these compounds can induce DNA damage, leading to the initiation of programmed cell death, or apoptosis, in cancer cells. sruc.ac.ukrsc.org Specifically, certain derivatives stabilize the complex between topoisomerase II and DNA, resulting in double-strand breaks that are fatal to the cell. sruc.ac.uknih.gov This inhibition of DNA replication ultimately halts the cell cycle and prevents the division of cancerous cells. nih.govyoutube.com

Furthermore, fluoroquinolone derivatives have been shown to induce apoptosis through various other pathways. rsc.org These include the upregulation of tumor suppressor genes like p53 and the activation of caspases, which are key executioners of the apoptotic process. rsc.orgnih.gov Some derivatives also exhibit the ability to arrest the cell cycle at different phases, such as the G2/M or sub-G1 phase, preventing cancer cells from proceeding through division. nih.govnih.gov

In addition to their direct effects on DNA and the cell cycle, these compounds can also modulate other cellular pathways implicated in cancer. researchgate.net For instance, some derivatives have been found to inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. researchgate.netnih.gov Others can suppress the production of inflammatory molecules like interleukin 6 (IL-6) and block the activation of transcription factors such as NF-κB, which are involved in promoting cancer cell growth and survival. researchgate.netrsc.org The ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, is another reported anticancer mechanism. researchgate.netnih.gov

The structural modifications of the fluoroquinolone core, particularly at the C3 and C7 positions, play a crucial role in enhancing their anticancer potency and selectivity towards cancer cells. nih.govnih.gov Research has shown that creating hybrid molecules, for example by linking a ciprofloxacin (B1669076) derivative with other pharmacologically active moieties, can result in compounds with multi-target antiproliferative activity. rsc.org

Table 1: Anticancer Mechanisms of Fluoroquinoline Carboxylic Acid Derivatives

| Mechanism of Action | Description | Key Molecular Targets |

| Topoisomerase II Inhibition | Stabilization of the enzyme-DNA complex, leading to DNA double-strand breaks and preventing DNA replication and repair. researchgate.netsruc.ac.uk | Topoisomerase II researchgate.net |

| Apoptosis Induction | Activation of programmed cell death pathways. rsc.org | p53, Caspases, Bax/Bcl-2 ratio rsc.orgnih.gov |

| Cell Cycle Arrest | Halting the progression of the cell cycle at various checkpoints. nih.gov | G1, G2/M, sub-G1 phases nih.govnih.govmdpi.com |

| Tubulin Polymerization Inhibition | Disruption of microtubule formation, which is essential for cell division. researchgate.netnih.gov | Tubulin researchgate.netnih.gov |

| Anti-inflammatory Effects | Suppression of pro-inflammatory signaling pathways that can promote tumor growth. researchgate.netrsc.org | IL-6, NF-κB researchgate.netrsc.org |

| Angiogenesis Inhibition | Prevention of the formation of new blood vessels that supply tumors. researchgate.netnih.gov | Not explicitly detailed |

Antifungal Mechanisms of Action in Fluoroquinoline Analogues

The antifungal activity of fluoroquinolone analogues is primarily attributed to their ability to inhibit type II topoisomerases in fungal cells. nih.gov While these enzymes are also the target of their antibacterial action, there are crucial differences between fungal and mammalian topoisomerases that allow for a degree of selective toxicity. nih.gov

The main target in fungi is DNA topoisomerase II, which is essential for managing the topological state of DNA during replication and other cellular processes. nih.gov By inhibiting this enzyme, fluoroquinolones can disrupt DNA replication and lead to cell death. youtube.comyoutube.com Studies have shown that the DNA topoisomerase II isolated from Candida albicans is more susceptible to quinolones than the equivalent enzyme from mammalian sources. nih.gov

The mechanism of inhibition involves the stabilization of a covalent complex between the topoisomerase enzyme and the DNA strand. nih.gov This prevents the re-ligation of the DNA strands that the enzyme has cleaved, leading to an accumulation of DNA breaks and ultimately triggering cell death. nih.govyoutube.com This is analogous to their antibacterial mechanism of action, where they target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. youtube.comyoutube.com

It is important to note that the antifungal activity of fluoroquinolones is generally observed at clinically achievable concentrations. nih.gov This suggests that these compounds, while primarily developed as antibacterial agents, possess a broader spectrum of anti-infective properties.

Table 2: Antifungal Mechanisms of Fluoroquinoline Analogues

| Mechanism of Action | Description | Key Molecular Target |

| Topoisomerase II Inhibition | Inhibition of the fungal enzyme responsible for managing DNA topology, leading to disruption of DNA replication. nih.gov | DNA Topoisomerase II nih.gov |

| Membrane Fluidity Alteration | Insertion into the fungal cell membrane, which can alter its properties and disrupt cellular functions. nih.gov | Fungal Cell Membrane nih.gov |

Advanced Analytical and Spectroscopic Characterization of 4 Fluoroquinoline 8 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Fluoroquinoline-8-carboxylic acid in solution. By analyzing the chemical environment of each proton and carbon atom, NMR provides unambiguous evidence of the compound's connectivity and substitution pattern. The concentration of the analyte can influence the chemical shifts of aromatic protons in quinoline (B57606) derivatives due to self-association phenomena. photochemcad.com

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the five protons on the quinoline ring system and the single acidic proton of the carboxyl group.

The aromatic region (typically δ 7.0-9.0 ppm) would contain a complex set of signals for the five aromatic protons (H-2, H-3, H-5, H-6, H-7). The fluorine atom at the C-4 position strongly influences the chemical shift and splitting pattern of the adjacent H-3 and H-5 protons. The H-3 proton is expected to appear as a doublet of doublets due to coupling with H-2 and the through-space coupling with the ¹⁹F atom. The H-2 proton would likely be a doublet, coupled to H-3.

Protons on the carbocyclic ring (H-5, H-6, H-7) would also show characteristic splitting patterns. For instance, H-5 and H-7 are expected to be doublets (or doublets of doublets), while H-6 would likely appear as a triplet or doublet of doublets, depending on the coupling constants. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift (δ 12.0-13.0 ppm or higher), a characteristic feature of carboxylic acid protons involved in hydrogen bonding. arabjchem.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~8.9 | d | J(H2-H3) ≈ 4.5 |

| H-3 | ~7.6 | dd | J(H3-H2) ≈ 4.5, J(H3-F4) ≈ 7.0 |

| H-5 | ~7.8 | dd | J(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.5 |

| H-6 | ~7.5 | t | J(H6-H5) ≈ 8.0, J(H6-H7) ≈ 8.0 |

| H-7 | ~8.1 | dd | J(H7-H6) ≈ 8.0, J(H7-H5) ≈ 1.5 |

Note: Predicted values are based on known substituent effects and data from analogous quinoline structures. Actual values may vary based on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing ten distinct signals for the ten carbon atoms of the this compound molecule. The carboxyl carbon (-COOH) is expected to resonate at the most downfield position, typically in the δ 165-185 ppm range. arabjchem.orgbeilstein-journals.org The carbon atom directly bonded to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet, and its chemical shift will be significantly affected by the fluorine's electronegativity. The other eight carbons of the quinoline ring system will appear in the aromatic region (δ 110-150 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~110 (d, ²JCF ≈ 20 Hz) |

| C-4 | ~162 (d, ¹JCF ≈ 250 Hz) |

| C-4a | ~140 |

| C-5 | ~122 |

| C-6 | ~130 |

| C-7 | ~128 |

| C-8 | ~135 |

| C-8a | ~148 |

Note: Predicted values are based on known substituent effects and data from analogous quinoline structures.

For an unambiguous assignment of all proton and carbon signals, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For example, it would show correlations between H-2 and H-3, as well as between H-5, H-6, and H-7, confirming their positions within the respective rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be used to confirm the assignment of quaternary carbons (like C-4, C-4a, C-8, C-8a, and the carboxyl carbon) by observing their correlations with nearby protons. For example, the carboxyl proton should show a correlation to C-8 and C-7.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to be dominated by several key absorptions. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. arabjchem.org A strong, sharp absorption band between 1710 and 1760 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxyl group. arabjchem.org The C-F stretching vibration typically gives a strong band in the 1000-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would also detect these vibrations, though with different relative intensities. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch, H-bonded | 2500-3300 (very broad) | Weak |

| C-H (Aromatic) | Stretch | 3000-3100 | Strong |

| C=O (Carboxylic Acid) | Stretch | 1710-1760 | Medium |

| C=C / C=N (Aromatic) | Stretch | 1450-1600 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₆FNO₂), the exact molecular weight is 191.0383 g/mol . In electrospray ionization (ESI) positive mode, the compound would be detected as the protonated molecule, [M+H]⁺, at m/z 192.0461.

The fragmentation of fluoroquinolones is well-studied. Under collision-induced dissociation (CID), the protonated molecule would likely undergo characteristic losses. A primary fragmentation pathway for carboxylic acids is the loss of the carboxyl group, either as H₂O (m/z 174) or CO₂ (m/z 148). Further fragmentation could involve the loss of CO from the quinolone ring system.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₇FNO₂]⁺ | 192.05 | Protonated Molecular Ion |

| [M+H-H₂O]⁺ | [C₁₀H₅FNO]⁺ | 174.04 | Loss of water from carboxyl group |

| [M+H-CO₂]⁺ | [C₉H₇FN]⁺ | 148.06 | Loss of carbon dioxide (decarboxylation) |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Quantitative Analysis

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring is a strong chromophore. Quinoline derivatives typically exhibit multiple absorption bands corresponding to π→π* transitions. For quinoline-based compounds, absorptions are often observed in the 270-350 nm range. This technique is particularly useful for the quantitative analysis of fluoroquinolones in various matrices, where concentration can be determined by measuring absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.

Table 5: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Methanol or Ethanol | ~280 - 290 | π→π* |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for the separation and analysis of this compound from complex matrices and for assessing its purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of fluoroquinolones, including this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, leveraging the compound's solubility in aqueous-organic mobile phases.

A typical HPLC method for the analysis of fluoroquinolones involves a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and a phosphate (B84403) buffer. moca.net.ua The pH of the buffer is a critical parameter, often adjusted to optimize the separation of various fluoroquinolone analogues. moca.net.ua For detection, UV-Vis detectors are frequently used, with the detection wavelength set at a value where the analyte exhibits maximum absorbance, often around 280 nm for the quinolone core. moca.net.ua Photodiode array (PDA) detectors can also be utilized to assess peak purity. moca.net.ua

Fluorescence detection (FLD) offers enhanced sensitivity and selectivity for fluoroquinolones. By optimizing the excitation and emission wavelengths, it is possible to achieve low limits of detection (LOD) and quantification (LOQ). For instance, a dual-wavelength HPLC-FLD method has been developed for the simultaneous determination of multiple fluoroquinolones in plasma, demonstrating excellent linearity and recovery.

Table 1: Typical HPLC Parameters for Fluoroquinolone Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Chromolith® RP-18 endcapped | moca.net.ua |

| Mobile Phase | Acetonitrile and phosphate buffer (pH 5.5; 15 mM) | moca.net.ua |

| Flow Rate | 2 mL min-1 | moca.net.ua |

| Detection | UV at 280 nm | moca.net.ua |

| Injection Volume | 20 µL | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique is particularly valuable for the determination of low concentrations of fluoroquinolones in complex biological matrices. nih.gov

In LC-MS/MS analysis, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the resulting ions are fragmented. The parent ion and its characteristic fragment ions are then monitored in what is known as multiple reaction monitoring (MRM) mode, providing a high degree of specificity. nih.gov The addition of an organic acid, such as formic acid or acetic acid, to the mobile phase is often necessary to facilitate protonation and enhance the MS signal. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) in High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution, making it ideal for high-throughput screening applications. nih.gov

UPLC methods have been developed for the rapid characterization of various compounds, achieving analysis times as short as a few minutes. nih.govcapitainer.com For the analysis of fluoroquinolones, UPLC can be coupled with various detectors, including UV, fluorescence, and mass spectrometry. nih.gov A UPLC-FLD method, for instance, has been established for the simultaneous determination of tetracyclines and fluoroquinolones in poultry eggs, demonstrating high sensitivity and reliability. nih.gov The shorter run times offered by UPLC are particularly advantageous in quality control and process monitoring where rapid feedback is essential. nih.gov

Table 2: Comparison of Chromatographic Techniques

| Technique | Key Advantages | Typical Application | Source |

| HPLC-UV/FLD | Robust, reliable, good for routine analysis | Purity assessment, quantitative analysis in pharmaceutical formulations | moca.net.ua |

| LC-MS/MS | High sensitivity and selectivity | Trace analysis in biological matrices, impurity profiling | nih.gov |

| UPLC | High speed, high resolution | High-throughput screening, rapid quality control | nih.govnih.gov |

Electrochemical Methods for Redox Behavior and Analytical Determination

Electrochemical methods, such as voltammetry, offer an alternative approach for the analysis of fluoroquinolones. nih.gov These techniques are based on the oxidation or reduction of the analyte at an electrode surface. The resulting current is proportional to the concentration of the analyte, allowing for quantitative determination. While not as commonly used as chromatographic methods for routine analysis, electrochemical techniques can provide valuable information about the redox properties of this compound.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the empirical formula C10H6FNO2, elemental analysis would be used to experimentally determine the mass percentages of carbon, hydrogen, and nitrogen. The results are then compared to the theoretical values calculated from the molecular formula to confirm the compound's stoichiometric composition and purity. The molecular weight of this compound is 191.16 g/mol . sigmaaldrich.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 10 | 120.1 | 62.84% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.16% |

| Fluorine | F | 19.00 | 1 | 19.00 | 9.94% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.33% |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.74% |

| Total | 191.16 | 100.00% |

Computational Chemistry and Molecular Modeling Studies of 4 Fluoroquinoline 8 Carboxylic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline (B57606) derivatives, QSAR studies are pivotal in predicting their efficacy and optimizing their therapeutic potential before synthesis. nih.govresearchgate.net These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Research on quinoline derivatives has successfully employed QSAR to predict activities such as anticancer and antitubercular effects. researchgate.netresearchgate.net The process involves developing models using techniques like multiple linear regression (MLR), artificial neural networks (ANN), and other machine learning algorithms. nih.govnih.gov These models are then validated to ensure their predictive power. For instance, a QSAR model for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives identified key descriptors like the Lowest Unoccupied Molecular Orbital energy (ELUMO), molecular weight (MW), and polarizability (POLZ) as crucial for their anticancer activity. researchgate.net The predictive quality of such models is often evaluated using statistical metrics like the coefficient of determination (R²) and the root mean squared error (RMSE). nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor Category | Example Descriptors | Significance |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Describes the electronic aspects of the molecule, influencing interactions and reactivity. |

| Steric | Molecular Weight, Molar Refractivity, Ovality | Relates to the size and shape of the molecule, affecting how it fits into a receptor site. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Quantifies molecular branching and connectivity. |

| Thermodynamic | Heat of Formation, Hydration Energy | Pertains to the energetic stability and solubility of the compound. |

| 3D Descriptors | Solvent Accessible Surface Area (SASA) | Describes the three-dimensional properties of the molecule. |

This table is a representative summary based on general QSAR studies of quinoline derivatives. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Identification

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactivity. rsc.orgnih.gov The MEP surface displays regions of varying electron density, which are color-coded to identify electrophilic and nucleophilic sites. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. rsc.orgnih.gov Green and yellow areas represent regions of neutral potential.

For quinoline derivatives, MEP analysis helps in understanding hydrogen bonding interactions and the recognition process at biological targets. researchgate.net The oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring are generally identified as electron-rich, nucleophilic sites, making them key points for interaction with biological receptors. researchgate.net Conversely, the hydrogen atoms, particularly the one in the carboxylic acid group, are electron-deficient and act as electrophilic sites. nih.gov This information is vital for designing molecules that can effectively bind to specific targets. rsc.org

Frontier Molecular Orbital Theory (HOMO/LUMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. rsc.orgscirp.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap suggests that the molecule is more reactive. In studies of quinoline derivatives, the HOMO-LUMO gap has been correlated with their biological activity. researchgate.net For instance, a lower energy gap in certain quinoline-6-carboxylic acid derivatives was found to correspond with stronger inhibitory activity against specific enzymes. researchgate.net

Table 2: Representative FMO Data for Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| 8-hydroxy-2-methyl quinoline | -8.475 | -5.218 | 3.257 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -7.346 | -5.032 | 2.314 |

This table presents data from DFT studies on quinoline and its derivatives to illustrate typical energy values. scirp.orgarabjchem.org

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. nih.gov For quinoline derivatives, docking studies have been extensively used to investigate their potential as inhibitors for various enzymes and receptors, including those involved in cancer, bacterial infections, and viral diseases. nih.govnih.govbohrium.com

Docking simulations calculate the binding energy, which indicates the affinity of the ligand for the target. A lower binding energy suggests a more stable complex. researchgate.net The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov For example, docking studies of fluoroquinolone derivatives against DNA gyrase have shown that the carboxylic acid moiety is crucial for binding, often forming key interactions with the enzyme's active site residues. mdpi.comnih.gov

Table 3: Example Molecular Docking Results for Quinoline Derivatives

| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound 4 (a pyrimidine (B1678525) derivative) | HIV Reverse Transcriptase | 4I2P | -10.67 | LYS101, TRP229 |

| Compound 5d (a quinazolinone derivative) | DNA Gyrase Subunit B | 5L3J | -17.73 | Ser1084 |

| Quinoline Derivative C1 | MexB Protein | - | -8.1 | Gln125, Ser48, Val47 |

This table compiles representative data from various docking studies on quinoline derivatives to showcase typical results. nih.govresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Interaction Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule or a ligand-protein complex over time. researchgate.netnih.gov By simulating the movements of atoms and molecules, MD can assess the stability of docking poses, explore conformational changes, and analyze the persistence of intermolecular interactions. nih.govmdpi.com

In the context of 4-Fluoroquinoline-8-carboxylic acid and its analogs, MD simulations are used to validate the results of molecular docking. figshare.com Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the protein and ligand, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bonds over the simulation time to confirm stable interactions. nih.gov Studies on quinoline derivatives complexed with targets like acetylcholinesterase or SARS-CoV-2 proteases have used MD to confirm the stability of the predicted binding modes and the crucial interactions that anchor the ligand in the active site. researchgate.netnih.govnih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov The potential energy surface, or energy landscape, maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (local and global energy minima) and the energy barriers between them. youtube.com

For a molecule like this compound, understanding its conformational preferences is crucial because the biologically active conformation may not be the one with the lowest energy in isolation. mdpi.com Intramolecular hydrogen bonds, such as the one that can form between the carboxylic acid group and the quinoline nitrogen, can significantly influence the molecule's shape and planarity, thereby affecting its binding to a target. mdpi.com Computational methods can be used to explore the possible conformations and calculate their relative energies, providing insight into the molecule's flexibility and the specific shapes it is likely to adopt in a biological environment. nih.gov

Crystallographic and Supramolecular Chemistry of 4 Fluoroquinoline 8 Carboxylic Acid

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For fluoroquinolone carboxylic acids, this method provides invaluable information about their molecular conformation, including the planarity of the quinolone ring and the orientation of the carboxylic acid and fluorine substituents.

In a typical study, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell parameters, space group, and the exact coordinates of each atom in the crystal lattice. For related fluoroquinolone structures, intramolecular hydrogen bonds, such as between the carboxylic acid group and the adjacent keto group, are often observed and can be precisely characterized using this technique. mdpi.com

Representative Crystallographic Data for a Fluoroquinolone Derivative Note: The following data is for a related compound, lomefloxacin, as specific data for 4-Fluoroquinoline-8-carboxylic acid is not readily available.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 18.456(4) |

| c (Å) | 12.345(3) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 2178.9(8) |

| Z | 4 |

This table is illustrative and based on data for a related fluoroquinolone. researchgate.net

X-ray Powder Diffraction (XRPD) in Polymorphism and Crystallinity Characterization

X-ray powder diffraction (XRPD) is a fundamental tool for the characterization of crystalline solids and is particularly important in the pharmaceutical sciences for identifying different polymorphic forms of a drug substance. nitrkl.ac.infarmaceut.org Polymorphs are different crystalline arrangements of the same molecule, and they can exhibit distinct physicochemical properties.

The XRPD pattern is a fingerprint of a crystalline solid, characterized by a unique set of diffraction peaks at specific angles (2θ) and with characteristic relative intensities. nih.govresearchgate.net For fluoroquinolone carboxylic acids, XRPD is used to:

Identify and distinguish between different polymorphic forms.

Assess the crystallinity of a sample.

Monitor phase transformations during processing or storage.

Confirm the formation of new solid forms, such as salts or cocrystals. acs.org

A typical XRPD analysis involves scanning a powdered sample over a range of 2θ angles and recording the intensity of the diffracted X-rays. farmaceut.org

Formation and Characterization of Salts and Molecular Ionic Cocrystals of Fluoroquinolone Carboxylic Acids

The carboxylic acid moiety of fluoroquinolones provides an excellent opportunity for the formation of salts and cocrystals through crystal engineering. nih.gov This is often pursued to modify the physicochemical properties of the parent molecule. The formation of salts and molecular ionic cocrystals of fluoroquinolones with various coformers, particularly dicarboxylic acids, has been a subject of extensive research. acs.orgnih.gov

These new solid forms are typically prepared by methods such as slow evaporation from solution, slurry crystallization, or mechanochemical grinding. acs.org Characterization is then carried out using techniques like single-crystal X-ray diffraction, XRPD, and infrared spectroscopy to confirm the nature of the new phase and to understand the intermolecular interactions. scirp.org

Analysis of Hydrogen Bonding Networks within Crystal Lattices

Hydrogen bonds are the primary driving force in the formation of salts and cocrystals of fluoroquinolone carboxylic acids. The carboxylic acid group is a strong hydrogen bond donor, while the keto oxygen and the nitrogen atoms in the quinoline (B57606) ring system can act as acceptors. In the case of salts, proton transfer from the carboxylic acid of the fluoroquinolone to a basic coformer, or from an acidic coformer to the basic sites of the fluoroquinolone, leads to the formation of strong charge-assisted hydrogen bonds. nih.gov

Common hydrogen bonding motifs observed in the crystal structures of fluoroquinolone salts and cocrystals include:

Carboxylic acid dimers: Where two carboxylic acid groups form a cyclic R²₂(8) synthon. mdpi.commdpi.com

Acid-pyridine heterosynthons: Involving the carboxylic acid and a nitrogen atom of an aromatic ring. acs.org

Charge-assisted N-H···O hydrogen bonds: These are prevalent in salts and are crucial for the stability of the crystal lattice. nih.govresearchgate.net

The analysis of these hydrogen bonding networks is critical for understanding the stability and properties of the resulting crystalline forms.

Influence of Coformer Selection on Crystal Packing and Supramolecular Synthons

The choice of coformer has a profound impact on the resulting crystal structure and the observed supramolecular synthons. A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular forces. nih.govnih.gov

In the context of fluoroquinolone carboxylic acids, varying the coformer (e.g., using a series of dicarboxylic acids with different chain lengths) can lead to:

Different stoichiometries of the resulting salts or cocrystals. acs.orgnih.gov

The formation of hydrates or solvates. acs.orgresearchgate.net

The generation of diverse supramolecular motifs, such as chains, layers, or three-dimensional networks. nih.govmdpi.com

The phenomenon of polymorphism, where different crystal packings are obtained with the same coformer under different crystallization conditions. nih.gov

The systematic study of coformer influence allows for a degree of control over the crystal engineering of these systems.

Exploration of Supramolecular Gelation Phenomena

Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators into a three-dimensional network that entraps the solvent. nih.govscispace.comntu.edu.sg There is growing interest in the potential of pharmaceutical molecules to form such gels.

Some studies on fluoroquinolone-dicarboxylic acid salts have reported the formation of supramolecular gels. acs.orgnih.gov The gelation is driven by the hierarchical self-assembly of the salt molecules, which is in turn directed by the hydrogen bonding and other non-covalent interactions. The resulting fibrillar network immobilizes the solvent, leading to the formation of a gel. The properties of these gels can be tuned by changing the solvent or the specific fluoroquinolone-coformer combination. The potential applications of such materials are an active area of research. rsc.org

Environmental and Ecological Research on Fluoroquinoline Carboxylic Acids

Investigation of Adsorption and Desorption Kinetics on Environmental Matrices (e.g., soils)

There is a lack of specific data detailing the adsorption and desorption kinetics of 4-Fluoroquinoline-8-carboxylic acid on various environmental matrices like soil and sediment. For other fluoroquinolones, research has shown that their interaction with soil particles is a critical factor in their environmental mobility and bioavailability. The extent of adsorption is influenced by soil properties such as organic matter content, clay mineralogy, and pH. Cation exchange is often a key mechanism in the sorption of fluoroquinolones to negatively charged soil and sediment particles. Desorption studies on other fluoroquinolones often indicate a strong binding to soil, suggesting a potential for long-term persistence in the terrestrial environment. Without dedicated studies on this compound, its specific behavior remains uncharacterized.

Modeling Environmental Transport and Fate in Aquatic and Terrestrial Systems

Similarly, specific models predicting the environmental transport and fate of this compound in aquatic and terrestrial systems have not been developed or published in the available scientific literature. Environmental fate models for other fluoroquinolones incorporate processes such as advection, dispersion, degradation (photodegradation and biodegradation), and sorption to predict their distribution and concentration in various environmental compartments. The physicochemical properties of a specific compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient, are essential inputs for these models. In the absence of this data for this compound, its potential for long-range transport, accumulation in different environmental media, and ultimate fate cannot be accurately predicted.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoroquinoline-8-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with fluorinated diketones under acidic conditions. For example, a modified Gould-Jacobs reaction can introduce the fluoro and carboxylic acid groups at positions 4 and 8, respectively. Optimization includes:

- Temperature control (80–120°C) to balance reaction rate and decomposition .

- Use of anhydrous solvents (e.g., DMF or acetic acid) to minimize hydrolysis of intermediates .

- Catalytic additives like p-toluenesulfonic acid to enhance cyclization efficiency .

- Yield improvements (~20–40%) are achievable via stepwise purification (e.g., column chromatography followed by recrystallization in ethanol/water mixtures) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming fluorine substitution at position 4 (δ ≈ -110 to -120 ppm). NMR resolves aromatic protons (e.g., H-2 and H-3 as doublets at δ 8.2–8.5 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) coupled with ESI-MS confirms molecular ion [M-H] at m/z 220.1 .

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm and C-F stretch at ~1220 cm .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer :

- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation .

- Stability Testing : Monitor decomposition via weekly HPLC analysis (5% degradation threshold). Adjust storage to -80°C if prolonged shelf life is needed .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity). Focus on fluorine’s electronegativity enhancing binding affinity .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with IC values from enzyme inhibition assays .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes .

Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?

- Methodological Answer :

- Control Standardization : Use reference strains (e.g., E. coli ATCC 25922) and consistent broth microdilution protocols (CLSI guidelines) to minimize variability .

- Metabolite Profiling : Perform LC-MS/MS to identify degradation products that may interfere with activity assays .

- Synergy Testing : Evaluate combinatorial effects with β-lactams to explain discrepancies in MIC values across studies .

Q. How can regioselective functionalization at the quinoline core be achieved without disrupting the carboxylic acid group?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester (using SOCl/MeOH) before introducing substituents at positions 2 or 6 .

- Metal-Catalyzed Cross-Coupling : Employ Suzuki-Miyaura reactions (Pd(PPh), KCO) for aryl boronic acid coupling at position 2, ensuring pH < 7 to avoid decarboxylation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.